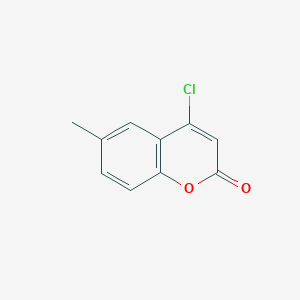

4-chloro-6-methyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

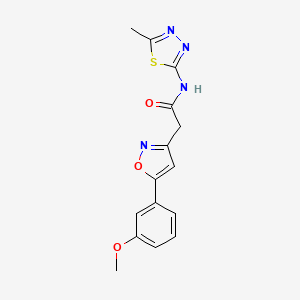

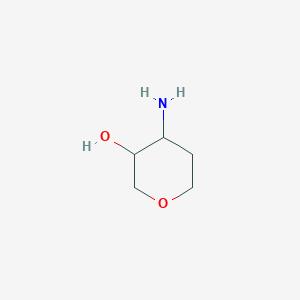

4-chloro-6-methyl-2H-chromen-2-one is a chemical compound that belongs to the class of organic compounds known as coumarins and derivatives . It has a molecular formula of C10H7ClO2 . This compound is used in early discovery research .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the phase transfer catalysis reaction of 4-hydroxy-6-methyl-2H-chromen-2-one with alkyl halides . Another method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the number and types of atoms in the molecule, as well as their arrangement .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, it can undergo a reaction with aromatic aldehydes to give 3‑arylidine and dicoumarol derivatives . It can also react with arylidine and ethyl acetoacetate through a Michael cycloaddition reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its IR spectrum can provide information about the functional groups present in the molecule .Aplicaciones Científicas De Investigación

Streamlined Synthesis of Functionalized Chromenes

4-Chloro-6-methyl-2H-chromen-2-one is utilized in the synthesis of various substituted chromenes and quinolines. This process involves a modified Morita-Baylis―Hillman reaction, where the presence of the chlorine atom in the alkynoate moiety plays a crucial role, serving as a reactive site for further derivatization (Bello et al., 2010).

Fluorescence Analysis Reagent

A derivative of this compound, specifically 7-chloro-4-methyl-6-nitro-2H-chromen-2-one, is notable for its application in fluorescence analysis. This compound, when reacting with different amines, forms highly fluorescent derivatives, highlighting its potential in analytical chemistry (Noe et al., 2003).

Microwave-Assisted Synthesis for Biological Activity

In a study focusing on the biological activity of 2H-chromene derivatives, compounds like 6-chloro-2-oxo-2H-chromene-4-carbaldehyde were prepared and incorporated in multicomponent reactions. These reactions, facilitated by microwave assistance, led to the synthesis of compounds with significant antimicrobial activity (El Azab et al., 2014).

Antimicrobial Schiff's Bases Synthesis

4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, a related compound, was used to synthesize a series of Schiff's bases that demonstrated substantial antimicrobial activity against various bacteria and fungi. This study suggests its potential in developing new antimicrobial agents (Bairagi et al., 2009).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Coumarin derivatives, to which this compound belongs, have been associated with a wide range of biological activities, including anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral , and DNA gyrase inhibitors . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Coumarin derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure .

Biochemical Pathways

Given the broad range of biological activities associated with coumarin derivatives, it is likely that this compound affects multiple pathways, potentially leading to downstream effects such as inhibition of cell growth, induction of apoptosis, or modulation of immune response .

Pharmacokinetics

Coumarin derivatives are generally known for their good bioavailability .

Result of Action

Given the broad range of biological activities associated with coumarin derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels .

Action Environment

Like other coumarin derivatives, it is likely that factors such as ph, temperature, and the presence of other molecules could influence its action .

Propiedades

IUPAC Name |

4-chloro-6-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUCZSVDWDNQHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((2,5-dimethylbenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2939081.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2939093.png)

![5-chloro-1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2939094.png)

![3,6-Dibromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2939095.png)

![(Z)-2-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939097.png)

![N-(4-bromophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2939101.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2939102.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)